molecular formula C14H28O2 B14442721 (2S,3S)-2-Decyl-3-methoxyoxetane CAS No. 74824-86-5

(2S,3S)-2-Decyl-3-methoxyoxetane

Katalognummer: B14442721
CAS-Nummer: 74824-86-5
Molekulargewicht: 228.37 g/mol
InChI-Schlüssel: IBNCSPPBASXZSD-KBPBESRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3S)-2-Decyl-3-methoxyoxetane is a chiral oxetane compound with a unique structure that includes a decyl chain and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Decyl-3-methoxyoxetane typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a precursor compound using chiral catalysts or enzymes. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of a suitable precursor to form the desired oxetane compound .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to produce the compound in large quantities .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S)-2-Decyl-3-methoxyoxetane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can introduce new substituents at the methoxy position .

Wissenschaftliche Forschungsanwendungen

(2S,3S)-2-Decyl-3-methoxyoxetane has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (2S,3S)-2-Decyl-3-methoxyoxetane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2S,3S)-2-Decyl-3-methoxyoxetane include other chiral oxetanes and related structures, such as (2S,3S)-2-Amino-3-methoxybutanoic acid and (2S,3S)-2,3-Butanediol .

Uniqueness

What sets this compound apart from similar compounds is its specific combination of a decyl chain and a methoxy group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific stereochemistry and functional group compatibility .

Eigenschaften

CAS-Nummer

74824-86-5

Molekularformel

C14H28O2

Molekulargewicht

228.37 g/mol

IUPAC-Name

(2S,3S)-2-decyl-3-methoxyoxetane

InChI

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-13-14(15-2)12-16-13/h13-14H,3-12H2,1-2H3/t13-,14-/m0/s1

InChI-Schlüssel

IBNCSPPBASXZSD-KBPBESRZSA-N

Isomerische SMILES

CCCCCCCCCC[C@H]1[C@H](CO1)OC

Kanonische SMILES

CCCCCCCCCCC1C(CO1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.